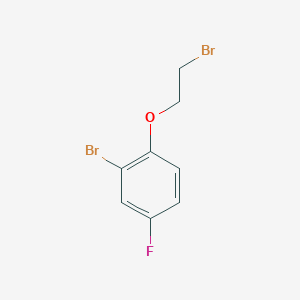

2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene

概要

説明

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. For “1-bromo-2-(2-bromoethoxy)ethane”, it contains a total of 14 bonds. There are 6 non-H bonds, 2 rotatable bonds, and 1 ether (aliphatic) . The specific molecular structure of “2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene” is not provided in the sources retrieved.Chemical Reactions Analysis

“1-bromo-2-(2-bromoethoxy)ethane” has been used in the synthesis of various compounds. For instance, it can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives . These derivatives are stable and efficient pigments for two-photon excited fluorescence microscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and more. For “1-bromo-2-(2-bromoethoxy)ethane”, its Log Kow (KOWWIN v1.67 estimate) is 1.19, Boiling Pt (deg C) is 301.58 (Adapted Stein & Brown method), Melting Pt (deg C) is 77.74 (Mean or Weighted MP), and VP(mm Hg,25 deg C) is 0.00104 (Modified Grain method) . The specific physical and chemical properties of “2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene” are not provided in the sources retrieved.科学的研究の応用

Synthesis and Chemical Transformation

2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene has been studied for its role in various chemical syntheses and transformations. For instance, palladium-catalyzed carbonylative reactions of related compounds like 1-bromo-2-fluorobenzenes with various nucleophiles have been explored. This process effectively combines carbonylation and nucleophilic substitution, leading to the creation of six-membered heterocycles in moderate to good yields (Jianbin Chen et al., 2014). Additionally, research has been conducted on the preparation of 1-bromo-4-[18F]fluorobenzene, a compound closely related to 2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene, through various nucleophilic aromatic substitution reactions (J. Ermert et al., 2004).

Photofragmentation Studies

The compound has also been a subject of interest in photofragment translational spectroscopy studies. Similar compounds like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene have been examined under ultraviolet photodissociation. These studies help in understanding the translational energy distributions of photofragments and the substitution effect of the fluorine atom (Xi-Bin Gu et al., 2001).

Applications in Battery Technology

In the realm of materials science, particularly battery technology, derivatives of 2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene have been investigated. 4-bromo-2-fluoromethoxybenzene, a related compound, has been used as a novel bi-functional electrolyte additive for lithium-ion batteries, enhancing their thermal stability and providing overcharge protection (Zhang Qian-y, 2014).

作用機序

The mechanism of action of a chemical compound describes how it interacts and produces an effect in a system. For “1-bromo-2-(2-bromoethoxy)ethane”, it has been used as a flame-retardant solvent in the creation of bromide-based nonflammable electrolytes for sodium metal batteries . This solvent not only has higher fire retardancy than typical P, Cl, F-based nonflammable solvents but also derives a solid electrolyte interphase (SEI) containing NaBr with a high ionic conductivity to suppress the dendrite and gassing issues .

Safety and Hazards

The safety and hazards of a compound describe its potential risks and precautions. For “1-bromo-2-(2-bromoethoxy)ethane”, it is classified as a highly flammable liquid and vapor. It is also harmful to aquatic life with long-lasting effects . Specific safety and hazard information for “2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene” is not provided in the sources retrieved.

将来の方向性

The future directions of a compound describe its potential applications and research directions. For “1-bromo-2-(2-bromoethoxy)ethane”, it has been used in the development of a new class of bromide-based nonflammable electrolytes for sodium metal batteries . This work provides a rational design strategy for improving electrolyte flame retardancy and constructing a stable SEI for safe and long-life sodium metal battery applications . The specific future directions for “2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene” are not provided in the sources retrieved.

特性

IUPAC Name |

2-bromo-1-(2-bromoethoxy)-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2FO/c9-3-4-12-8-2-1-6(11)5-7(8)10/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWSGHGLFSFLKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethoxy-4-[(propylamino)methyl]phenol](/img/structure/B3072686.png)

![4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B3072704.png)

![2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid](/img/structure/B3072733.png)

![3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B3072736.png)

![2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile](/img/structure/B3072772.png)